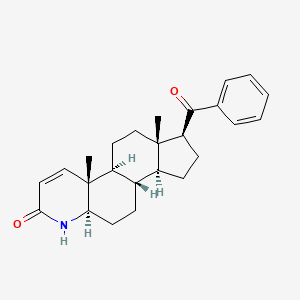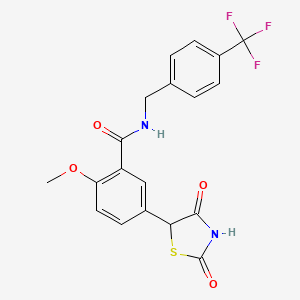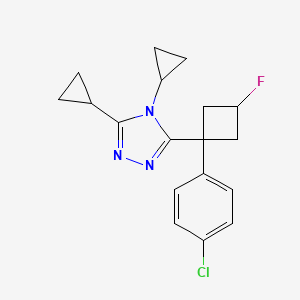![molecular formula C30H49NO7 B1677304 (2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid CAS No. 111111-04-7](/img/structure/B1677304.png)
(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ono-1082 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Ono-1082 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
Ono-1082 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Ono-1082 into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group in the compound with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate.
Medicine: Explored for its potential therapeutic applications, including its role in modulating liver function and bile discharge.
Industry: Potential applications in the development of new pharmaceuticals and chemical products
Mechanism of Action
Ono-1082 exerts its effects by increasing cyclic adenosine monophosphate levels in hepatocytes. This increase in cyclic adenosine monophosphate plays a crucial role in various cellular processes, including the regulation of bile discharge. The compound interacts with specific molecular targets and pathways involved in cyclic adenosine monophosphate signaling, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ono-4578: A compound involved in cancer research, particularly in modulating the tumor microenvironment.
Uniqueness
Ono-1082 is unique in its specific ability to increase cyclic adenosine monophosphate levels in hepatocytes, which distinguishes it from other similar compounds. Its unique molecular structure and specific interactions with cellular targets make it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
111111-04-7 |
|---|---|
Molecular Formula |
C30H49NO7 |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H49NO7/c1-4-5-8-20-11-12-21(16-20)26(33)14-13-23-24(28(35)18-27(23)34)17-22(32)9-6-7-10-29(36)31-25(30(37)38)15-19(2)3/h13-14,19-21,23-27,33-34H,4-12,15-18H2,1-3H3,(H,31,36)(H,37,38)/b14-13+/t20?,21?,23-,24?,25+,26-,27-/m1/s1 |
InChI Key |
CYWCCCISIBSSKK-VSINSIFZSA-N |
SMILES |
CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CC(=O)CCCCC(=O)NC(CC(C)C)C(=O)O)O)O |
Isomeric SMILES |
CCCCC1CCC(C1)[C@@H](/C=C/[C@H]2[C@@H](CC(=O)C2CC(=O)CCCCC(=O)N[C@@H](CC(C)C)C(=O)O)O)O |
Canonical SMILES |
CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CC(=O)CCCCC(=O)NC(CC(C)C)C(=O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ono1082; Ono-1082; Ono 1082 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide](/img/structure/B1677222.png)
![N-[(1S)-1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide](/img/structure/B1677223.png)


![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1677233.png)
![(3R,6R,11R,14S,20S,23R)-6-acetamido-20-[[4-(aminomethyl)phenyl]methyl]-3-(2-amino-2-oxoethyl)-14-(carboxymethyl)-24,24-dimethyl-2,5,13,16,19,22-hexaoxo-8,9,25-trithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxylic acid](/img/structure/B1677235.png)


![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid](/img/structure/B1677240.png)

![sodium;(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate](/img/structure/B1677242.png)


